6-(Trifluoromethoxy)quinoxaline hydrochloride

Antiparasitic drug discovery Chagas disease Trypanosoma cruzi

Specialized building block featuring a trifluoromethoxy group for enhanced lipophilicity and metabolic stability. Hydrochloride salt form ensures optimal solubility and handling. Ideal for type III RTK inhibitor programs (c-KIT/PDGFR) and Chagas disease research (T. cruzi IC50 0.4 µM).

Molecular Formula C9H6ClF3N2O
Molecular Weight 250.605
CAS No. 1215206-23-7
Cat. No. B567836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethoxy)quinoxaline hydrochloride
CAS1215206-23-7
Molecular FormulaC9H6ClF3N2O
Molecular Weight250.605
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1OC(F)(F)F.Cl
InChIInChI=1S/C9H5F3N2O.ClH/c10-9(11,12)15-6-1-2-7-8(5-6)14-4-3-13-7;/h1-5H;1H
InChIKeyXHBSJDDBVXHFJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethoxy)quinoxaline Hydrochloride (CAS 1215206-23-7): A Versatile Fluorinated Quinoxaline Building Block for Pharmaceutical and Agrochemical Research


6-(Trifluoromethoxy)quinoxaline hydrochloride (CAS 1215206-23-7) is a fluorinated heterocyclic compound with the molecular formula C9H6ClF3N2O and a molecular weight of 250.60 Da . It belongs to the quinoxaline family, characterized by a benzene ring fused to a pyrazine ring, and features a trifluoromethoxy (-OCF3) group at the 6-position, which enhances lipophilicity and metabolic stability, making it a valuable intermediate for drug discovery and agrochemical research [1]. The hydrochloride salt form improves handling and solubility compared to the free base [2].

Why 6-(Trifluoromethoxy)quinoxaline Hydrochloride (CAS 1215206-23-7) Cannot Be Substituted with a Generic Quinoxaline Analog


Generic substitution of 6-(trifluoromethoxy)quinoxaline hydrochloride with an unsubstituted quinoxaline or a different 6-substituted analog is not feasible due to the unique combination of the trifluoromethoxy group at the 6-position and the hydrochloride salt form. The -OCF3 group confers distinct physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical for the compound's function as a selective type III receptor tyrosine kinase (RTK) inhibitor and a versatile building block in medicinal chemistry [1]. The hydrochloride salt form further differentiates it by improving solubility and handling characteristics, essential for reproducible experimental workflows [2]. Substituting this compound with a non-fluorinated or differently substituted analog would alter these key properties, potentially compromising activity, selectivity, and experimental reproducibility.

Quantitative Differentiation of 6-(Trifluoromethoxy)quinoxaline Hydrochloride (CAS 1215206-23-7): Evidence for Selection Over Analogs


Trypanocidal Activity of 6-(Trifluoromethoxy)quinoxaline Against Trypanosoma cruzi

6-(Trifluoromethoxy)quinoxaline exhibits in vitro inhibitory activity against Trypanosoma cruzi with an IC50 of 0.4 µM . While this value is comparable to the activity of some quinoxaline N,N'-dioxide derivatives (IC50 values in the same order as Nifurtimox [1]), direct head-to-head comparison data are lacking. The presence of the trifluoromethoxy group may contribute to the observed antiparasitic activity by modulating lipophilicity and target binding [2].

Antiparasitic drug discovery Chagas disease Trypanosoma cruzi

Kinase Inhibition Profile: PDGFR and c-KIT

6-(Trifluoromethoxy)quinoxaline hydrochloride is reported as a selective inhibitor of type III receptor tyrosine kinases (RTKs), including PDGFR and c-KIT, with reported IC50 values of 0.5 µM and 0.3 µM, respectively . These values are in the sub-micromolar range, comparable to known quinoxaline-based kinase inhibitors such as AG-1295 (PDGFR IC50 = 0.3-1 µM) . The compound's activity against these kinases suggests potential for development in oncology and autoimmune disease applications. The introduction of the trifluoromethoxy group is associated with enhanced binding affinity and selectivity for these targets [1].

Kinase inhibitor Cancer therapy PDGFR c-KIT

Impact of Trifluoromethoxy Substitution on Physicochemical and ADME Properties

The trifluoromethoxy (-OCF3) group at the 6-position significantly alters the physicochemical profile of the quinoxaline scaffold. The introduction of OCF3 has been shown to enhance lipophilicity, bioavailability, and metabolic stability of biologically active molecules [1]. In the context of quinoxaline-based kinase inhibitors, the presence of electron-withdrawing groups like trifluoromethoxy is associated with improved potency and selectivity [2]. While direct comparative data for this specific compound are not available, class-level inferences from SAR studies of quinoxaline derivatives indicate that 6-position substitution with trifluoromethoxy is likely to confer superior drug-like properties compared to non-fluorinated or methyl-substituted analogs [3].

Lipophilicity Metabolic stability Drug design Fluorination

Advantages of the Hydrochloride Salt Form

The hydrochloride salt form of 6-(trifluoromethoxy)quinoxaline offers distinct advantages over the free base (CAS 1215205-43-8) in terms of solubility and handling. Hydrochloride salts are generally preferred for basic drugs as they often exhibit improved aqueous solubility and dissolution rates compared to the parent compound [1]. While the free base may have different solubility characteristics, the hydrochloride salt is more suitable for aqueous-based assays and formulations, ensuring consistent and reproducible experimental results [2]. This is a key differentiator for researchers requiring reliable solubility profiles.

Salt selection Solubility Formulation Handling

Key Research and Industrial Applications for 6-(Trifluoromethoxy)quinoxaline Hydrochloride (CAS 1215206-23-7)


Antiparasitic Drug Discovery for Chagas Disease

This compound is suitable for in vitro screening against Trypanosoma cruzi, the causative agent of Chagas disease, based on its reported IC50 of 0.4 µM . It can serve as a starting point for structure-activity relationship (SAR) studies aimed at optimizing trypanocidal activity, potentially leading to novel therapeutics for this neglected tropical disease [1].

Kinase Inhibitor Development Targeting PDGFR and c-KIT

Given its reported inhibitory activity against type III receptor tyrosine kinases PDGFR (IC50 = 0.5 µM) and c-KIT (IC50 = 0.3 µM), this compound is a valuable scaffold for medicinal chemistry programs focused on developing novel anticancer agents targeting these pathways [1]. It can be used in biochemical and cellular assays to validate target engagement and explore structure-kinase selectivity relationships [2].

Medicinal Chemistry Building Block for Fluorinated Analog Synthesis

The presence of the trifluoromethoxy group makes this compound a versatile building block for introducing fluorine-containing motifs into more complex molecules . It can be utilized in cross-coupling reactions and other synthetic transformations to create libraries of fluorinated quinoxaline derivatives for drug discovery and agrochemical research [1]. The hydrochloride salt form ensures ease of handling and improved solubility in common organic solvents, facilitating synthetic workflows [2].

Physicochemical Property Optimization in Lead Series

In medicinal chemistry campaigns, this compound can be used to probe the effects of 6-position trifluoromethoxy substitution on lipophilicity, metabolic stability, and target binding affinity . It serves as a tool compound for understanding how fluorination influences the overall drug-like properties of quinoxaline-based leads, guiding the design of optimized candidates with improved pharmacokinetic profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Trifluoromethoxy)quinoxaline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.